molecular formula C10H13F2N3 B1476711 2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine CAS No. 2097989-92-7

2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1476711
CAS No.: 2097989-92-7
M. Wt: 213.23 g/mol
InChI Key: QTEMAIKPRDDUJE-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with a difluoromethyl group at the 3-position, linked to a pyridin-3-amine moiety. Pyrrolidine rings are valued in medicinal chemistry for their conformational flexibility, while fluorinated groups like difluoromethyl enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name

2-[3-(difluoromethyl)pyrrolidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3/c11-9(12)7-3-5-15(6-7)10-8(13)2-1-4-14-10/h1-2,4,7,9H,3,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEMAIKPRDDUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, with the chemical formula C10H13F2N3 and CAS number 2097989-92-7, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This document explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a difluoromethyl group and a pyridine moiety. The presence of fluorine in organic compounds is known to enhance metabolic stability, bioavailability, and binding affinity to biological targets .

Property Value
Molecular Weight213.23 g/mol
IUPAC Name2-[3-(difluoromethyl)pyrrolidin-1-yl]pyridin-3-amine
InChI KeyQTEMAIKPRDDUJE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The difluoromethyl group enhances the compound's ability to bind to enzyme active sites, potentially inhibiting enzymatic reactions crucial for cellular processes.
  • Receptor Modulation : The compound may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound could have antimicrobial properties, potentially effective against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Anticancer Potential : Some studies have indicated that pyridine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific pathways affected by this compound remain to be fully elucidated .

Case Studies

  • In Vitro Studies : A study conducted on cell lines demonstrated that this compound inhibited cell proliferation at micromolar concentrations. The results indicated a dose-dependent response, with significant effects observed at concentrations above 10 µM .
  • Animal Models : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. These findings suggest potential applications in cancer therapeutics, although further research is required to confirm efficacy and safety in vivo .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

Study Findings
MDPI Review (2022)Discussed the role of fluorinated compounds in enhancing drug potency and stability .
PMC Article (2021)Explored the impact of organofluorine compounds on biological systems, noting potential therapeutic applications .
BenchChem DataProvided insights into the biochemical properties and potential applications in enzyme inhibition.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Its structural components allow for interactions with various biological targets, making it suitable for:

  • Enzyme Inhibition : Research indicates that compounds with difluoromethyl groups can significantly enhance inhibitory potency against enzymes such as phosphoglycerate dehydrogenase (PHGDH), which is crucial in serine biosynthesis.
  • Receptor Binding : The unique configuration of this compound allows it to modulate receptor activity, influencing cell signaling pathways. Its ability to interact with specific receptors can lead to the development of novel therapeutic agents targeting various diseases.

Biological Research

In biological studies, 2-(3-(difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine has shown promise in:

  • Cell Signaling Modulation : The compound affects key signaling proteins, potentially altering cellular responses and behaviors. This property is particularly useful in cancer research where signaling pathways often become dysregulated .
  • Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing, focusing on its bioavailability and metabolic pathways in vivo.

Agrochemical Development

The compound's fluorinated structure may enhance its efficacy as an agrochemical. Fluorinated compounds are known for their increased stability and effectiveness against pests and pathogens:

  • Insecticidal Activity : Preliminary studies suggest that similar difluoromethyl compounds exhibit insecticidal properties, indicating potential applications in pest control formulations .

Data Table of Applications

Application AreaSpecific Use CaseNotes
Medicinal ChemistryEnzyme InhibitionEnhances potency against PHGDH
Receptor ModulationInfluences cell signaling pathways
Biological ResearchCell Signaling StudiesImpacts cellular processes
PharmacokineticsOngoing studies on bioavailability
Agrochemical DevelopmentInsecticidal FormulationsPotential efficacy against agricultural pests

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of difluoromethyl pyrrolidine compounds showed significant inhibition of PHGDH, leading to reduced serine levels in cancer cells. This inhibition was associated with decreased tumor growth in xenograft models, highlighting the therapeutic potential of this compound .

Case Study 2: Agrochemical Efficacy

Research conducted on similar fluorinated compounds indicated strong insecticidal activity against common agricultural pests. The study found that these compounds disrupted normal feeding behaviors in target insects, suggesting that this compound could be developed into an effective agrochemical product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Substituents

Fluorinated substituents are critical for tuning electronic and steric properties. Key comparisons include:

2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
  • Molecular Formula : C₁₁H₁₂F₂N₂
  • Key Features : Aromatic 3,4-difluorophenyl group instead of aliphatic difluoromethyl.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
  • Molecular Formula : C₁₀H₁₁ClF₃N₃
  • Key Features : Chloro and trifluoromethyl groups on the pyridine ring.
2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine
  • Molecular Formula : C₁₂H₉F₃N₂O
  • Key Features: Phenoxy linker with a trifluoromethyl group.
  • Impact: The phenoxy group introduces steric bulk and may reduce solubility compared to the target’s pyrrolidine linkage .

Pyrrolidine Ring Modifications

Substituents on the pyrrolidine ring influence basicity and solubility:

6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine
  • Molecular Formula : C₁₁H₁₈N₄
  • Key Features: Dimethylamino group at the pyrrolidine 3-position.
  • Impact : The tertiary amine increases water solubility and basicity, which could enhance bioavailability but alter target selectivity .
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine
  • Molecular Formula : C₁₁H₁₅FN₂
  • Key Features : Fluorophenyl group on pyrrolidine and a methylamine side chain.

Pyridine Ring Variations

Substituents on the pyridine ring affect electronic properties:

3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • Molecular Formula : C₇H₅F₃IN₂
  • Key Features : Iodo and trifluoromethyl groups on pyridine.
  • Impact : The bulky iodine atom may hinder rotational freedom, while the trifluoromethyl group increases electrophilicity .
Melting Points

Compounds with fluorinated groups (e.g., ) exhibit melting points between 134–190°C, suggesting that the target compound is likely a crystalline solid within this range .

Preparation Methods

Alkylation of Pyrrolidine Derivatives with Difluoromethyl Precursors

A key strategy involves the alkylation of pyrrolidine nitrogen with difluoromethyl-containing intermediates. According to patent EP2638010B1, 2,2-difluoroethylamine derivatives, which are structurally related to the difluoromethyl group, can be synthesized by reacting N-(2,2-difluoroethyl) prop-2-en-1-amine with halogenated methyl groups on heterocycles under controlled conditions. This method allows for direct alkylation without excessive side reactions such as multiple alkylations.

  • The reaction can be performed neat or in the presence of an inert organic solvent to maintain stirring and control reaction kinetics.
  • Suitable solvents include ethers (e.g., tetrahydrofuran, methyl tert-butyl ether), dimethyl sulfoxide, and other polar aprotic solvents.
  • The reaction proceeds with good yields and high purity, minimizing the need for extensive purification steps.
  • Temperature and solvent volume are optimized to prevent formation of multiply alkylated by-products.

This approach is industrially scalable and cost-effective due to the avoidance of expensive and hazardous reagents like complex hydrides or hydrogen gas for reductions.

Reduction and Functional Group Transformations of Difluoroacetamides

Another route involves the synthesis of difluoroacetamide intermediates followed by reduction to the corresponding amines. For example, N-[(6-chloropyridin-3-yl)methylene]-2,2-difluoroacetamide can be hydrogenated to yield difluoroethylamine derivatives. However, this method often requires:

  • Use of hydrogen gas or complex hydrides (e.g., sodium borohydride), which pose safety and cost challenges.
  • Extended reaction times and careful control of reaction conditions to avoid over-reduction or side reactions.

While effective, this method is less preferred for large-scale synthesis due to these drawbacks.

Construction of Pyrrolidine Ring with Difluoromethyl Substitution

The difluoromethyl group can also be introduced via cyclization strategies where the pyrrolidine ring is formed in the presence of difluoromethyl precursors. This method typically involves:

  • Starting from appropriate amino acid derivatives or haloalkyl precursors containing difluoromethyl groups.
  • Employing cyclization reactions under basic or acidic conditions to form the pyrrolidine ring.
  • Subsequent functionalization of the pyridine ring or introduction of the amino group at the 3-position.

Though less detailed in the literature for this specific compound, such cyclization methods are common in heterocyclic synthesis and allow for structural diversity.

Use of Halogenated Pyridine Precursors and Subsequent Substitution

The pyridin-3-amine moiety can be prepared or modified by halogenation and nucleophilic substitution reactions:

  • Halogenated pyridines (e.g., 3-chloropyridine derivatives) are reacted with amines or amine equivalents to introduce the amino group.
  • Difluoromethyl groups can be introduced via nucleophilic substitution using difluoromethyl anions or via fluorination of chloromethyl intermediates.

This approach benefits from well-established protocols for pyridine functionalization and allows for modular synthesis.

Summary Table of Preparation Methods

Method Number Approach Description Key Reagents/Conditions Advantages Limitations
1 Alkylation of pyrrolidine nitrogen with difluoroethyl precursors N-(2,2-difluoroethyl) prop-2-en-1-amine, halogenated methyl heterocycles, ethers or polar aprotic solvents High yield, high purity, scalable, avoids hazardous reagents Requires control to prevent multiple alkylation
2 Reduction of difluoroacetamides to amines Hydrogen gas or sodium borohydride, difluoroacetamide intermediates Direct conversion to amines Expensive, safety concerns, longer reaction times
3 Cyclization to form difluoromethyl-substituted pyrrolidines Amino acid derivatives or haloalkyl difluoromethyl precursors, cyclization conditions Allows ring formation with difluoromethyl group Less documented for this compound, may require multiple steps
4 Halogenated pyridine substitution Halogenated pyridines, nucleophilic amines, difluoromethyl anions or fluorination agents Modular, uses established pyridine chemistry Requires availability of halogenated intermediates

Research Findings and Industrial Considerations

  • The alkylation method (Method 1) is favored industrially due to its efficiency and safety profile, as described in EP2638010B1. The reaction conditions are mild, and the process avoids the use of hazardous hydrogen gas or expensive hydrides.
  • Solvent choice is critical to maintain reaction homogeneity and control the selectivity of mono-alkylation.
  • The difluoromethyl group introduction is often challenging due to its electron-withdrawing nature and potential for side reactions; thus, controlled alkylation or substitution is preferred.
  • Purification is generally straightforward, often requiring only standard extraction and filtration, as the reaction yields high purity products.
  • Alternative methods involving reduction or cyclization provide synthetic flexibility but may be less practical for large-scale production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-(difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) involves coupling reactions using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C . However, low yields (e.g., 17.9%) are common due to side reactions. To improve efficiency:

  • Optimize solvent systems (e.g., replace DMSO with DMA or DMF to reduce viscosity).
  • Screen alternative catalysts (e.g., Pd/C for cross-coupling steps, as seen in hydrogenation of nitro precursors ).
  • Use microwave-assisted synthesis to reduce reaction time.
  • Monitor reaction progress via LC-MS to isolate intermediates.

Q. How can the structure of this compound be confirmed analytically?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with structurally similar pyrrolidine-pyridine hybrids (e.g., δ 8.87 ppm for pyridine protons in analogs ).
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 215 in related compounds ).
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring if crystalline derivatives are obtainable.

Q. What strategies enhance the solubility of this compound for in vitro assays?

  • Methodological Answer :

  • Introduce hydrophilic groups (e.g., hydroxyl or amine) via post-synthetic modification .
  • Use co-solvents like DMSO (<1% v/v) or cyclodextrins for aqueous compatibility .
  • Predict solubility via computational tools (e.g., LogP <3 for moderate solubility ).

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s binding affinity to kinase targets like TRK?

  • Methodological Answer : The difluoromethyl group enhances electronegativity and metabolic stability, as seen in TRK kinase inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidines) . To validate:

  • Perform molecular docking with TRK crystal structures (PDB: 4AOJ) to map hydrophobic interactions.
  • Compare IC50_{50} values of difluoromethyl analogs vs. non-fluorinated controls in kinase inhibition assays .

Q. How can contradictory data on biological activity be resolved across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, ATP concentrations). Mitigation strategies:

  • Standardize assays using Eurofins’ KinaseProfiler™ or similar platforms .
  • Validate findings with orthogonal methods (e.g., SPR for binding kinetics, in vivo xenograft models ).
  • Conduct meta-analyses of published IC50_{50} values to identify outliers .

Q. What in silico tools predict the compound’s ADMET properties?

  • Methodological Answer :

  • SwissADME : Predict LogP (lipophilicity), bioavailability, and P-glycoprotein substrate potential .
  • ProTox-II : Estimate toxicity endpoints (e.g., LD50_{50}) and hepatotoxicity risks .
  • Molinspiration : Calculate drug-likeness scores (e.g., TPSA <90 Å2^2 for blood-brain barrier penetration) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 2
2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

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